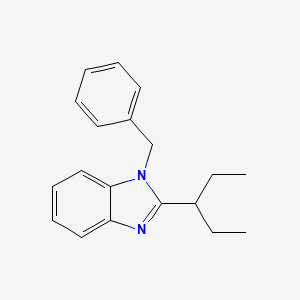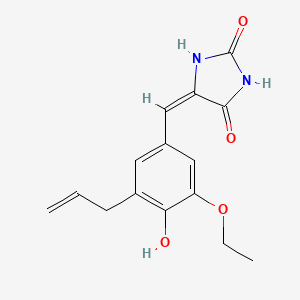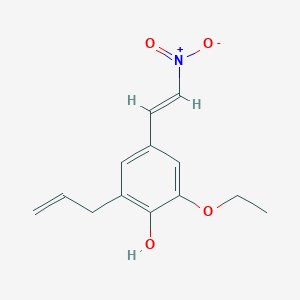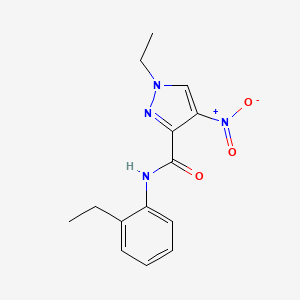
1-ethyl-N-(2-ethylphenyl)-4-nitro-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-(2-ethylphenyl)-4-nitro-1H-pyrazole-3-carboxamide, also known as ENPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ENPC is a pyrazole derivative that has been synthesized through various methods.
Mecanismo De Acción
The exact mechanism of action of 1-ethyl-N-(2-ethylphenyl)-4-nitro-1H-pyrazole-3-carboxamide is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. This compound has also been found to inhibit the activity of nitric oxide synthase (NOS), an enzyme that is involved in the production of nitric oxide.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been found to exhibit cytotoxic activity against cancer cells. This compound has been shown to inhibit the production of prostaglandins and nitric oxide, which are involved in inflammation and pain. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-ethyl-N-(2-ethylphenyl)-4-nitro-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. This compound has also been found to exhibit a wide range of pharmacological activities, making it useful for studying various biological processes. However, this compound also has some limitations. It has been found to exhibit cytotoxicity towards normal cells, which may limit its potential use as a therapeutic agent. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Direcciones Futuras
There are several future directions for the study of 1-ethyl-N-(2-ethylphenyl)-4-nitro-1H-pyrazole-3-carboxamide. One potential direction is to investigate its potential use as a pesticide and herbicide. Another direction is to further study its potential use in the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the synthesis of this compound can be optimized to improve its yield and purity.
Métodos De Síntesis
1-ethyl-N-(2-ethylphenyl)-4-nitro-1H-pyrazole-3-carboxamide can be synthesized through various methods, including the reaction of 2-ethylphenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting product with nitric acid. Another method involves the reaction of 2-ethylphenylhydrazine with ethyl acetoacetate and acetic anhydride, followed by the reaction of the resulting product with nitric acid. The synthesis of this compound has also been achieved through the reaction of 2-ethylphenylhydrazine with 3-nitrobenzoyl chloride in the presence of triethylamine.
Aplicaciones Científicas De Investigación
1-ethyl-N-(2-ethylphenyl)-4-nitro-1H-pyrazole-3-carboxamide has been studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. This compound has also been studied for its potential use as a pesticide and herbicide. In addition, this compound has been investigated for its potential use in the treatment of cancer, as it has been found to exhibit cytotoxic activity against cancer cells.
Propiedades
IUPAC Name |
1-ethyl-N-(2-ethylphenyl)-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-3-10-7-5-6-8-11(10)15-14(19)13-12(18(20)21)9-17(4-2)16-13/h5-9H,3-4H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZBBEGSRLXSMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NN(C=C2[N+](=O)[O-])CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

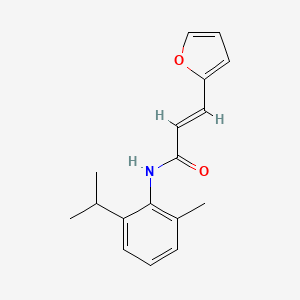


![2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5716413.png)

![N-[2-(dimethylamino)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5716418.png)
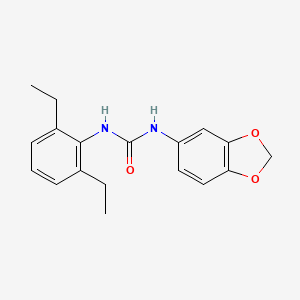


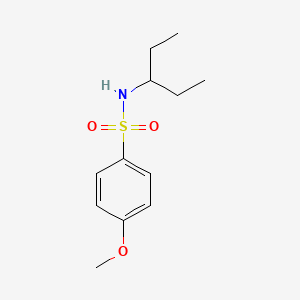
![2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5716471.png)
